molecular formula C8H8O4 B087611 3,4-Dihydroxymandelaldehyde CAS No. 13023-73-9

3,4-Dihydroxymandelaldehyde

Cat. No.: B087611
CAS No.: 13023-73-9
M. Wt: 168.15 g/mol
InChI Key: YUGMCLJIWGEKCK-UHFFFAOYSA-N
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Description

3,4-Dihydroxymandelaldehyde is a hydroxyaldehyde consisting of phenylacetaldehyde with three hydroxy substituents located at the alpha, 3, and 4 positions. It is a metabolite of noradrenaline and is known for its role as a neurotoxin . The compound has the molecular formula C8H8O4 and is also referred to as 3,4-dihydroxyphenylglycolaldehyde.

Mechanism of Action

Target of Action

3,4-Dihydroxymandelaldehyde (DHMAL) is a metabolite of noradrenaline . It primarily targets the enzyme amine oxidase [flavin-containing] A and aldehyde dehydrogenase, dimeric NADP-preferring . These enzymes play a crucial role in the metabolism of biogenic amines, neurotransmitters, and lipid peroxidation .

Mode of Action

DHMAL interacts with its target enzymes to undergo a series of enzymatic reactions. It can be biosynthesized from norepinephrine through the action of the enzyme amine oxidase . Furthermore, it can be converted into 3,4-Dihydroxymandelic acid through its interaction with the enzyme aldehyde dehydrogenase .

Biochemical Pathways

DHMAL participates in the metabolism of noradrenaline, a key neurotransmitter in the human body . It is involved in the oxidative deamination of dopamine, a process catalyzed by monoamine oxidase . The compound also plays a role in the detoxification of alcohol-derived acetaldehyde .

Pharmacokinetics

It is known that dhmal is a metabolite of noradrenaline and can be found in the brain .

Action Environment

The action, efficacy, and stability of DHMAL can be influenced by various environmental factors. For instance, the presence of other compounds, such as alcohol, can affect its role in detoxification . Additionally, the enzyme activity of amine oxidase and aldehyde dehydrogenase, which are crucial for DHMAL’s metabolic pathways, can be influenced by various factors, including genetic variations and the presence of other substances

Biochemical Analysis

Biochemical Properties

3,4-Dihydroxymandelaldehyde participates in a number of enzymatic reactions. In particular, it can be biosynthesized from noradrenaline through the action of the enzyme amine oxidase .

Cellular Effects

This compound has been found in the brain , suggesting that it may have effects on various types of cells and cellular processes

Metabolic Pathways

This compound is involved in the metabolic pathway of noradrenaline, where it is biosynthesized from noradrenaline through the action of the enzyme amine oxidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxymandelaldehyde can be synthesized from a common precursor, a bis-THP-protected dihydroxyphenylacetic acid methyl ester.

Industrial Production Methods:

Scientific Research Applications

3,4-Dihydroxymandelaldehyde has several scientific research applications:

Comparison with Similar Compounds

    3,4-Dihydroxyphenylacetaldehyde (DOPAL): Another metabolite of catecholamines with similar neurotoxic properties.

    5-Hydroxyindoleacetaldehyde (5-HIAL): A metabolite of serotonin with similar aldehyde structure.

Uniqueness: 3,4-Dihydroxymandelaldehyde is unique due to its specific role in catecholamine metabolism and its potential involvement in neurodegenerative diseases . Its ability to generate free radicals and cause oxidative stress distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,8,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGMCLJIWGEKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897223
Record name 3,4-Dihydroxymandelaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dihydroxymandelaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13023-73-9
Record name α,3,4-Trihydroxybenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13023-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenylglycolaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxymandelaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydroxymandelaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of human alcohol dehydrogenase (ADH) in the metabolism of 3,4-dihydroxymandelaldehyde?

A1: Human ADH, particularly the class II isozyme (π ADH), plays a crucial role in converting this compound into 3,4-dihydroxyphenylglycol (DHPG). This reaction is part of the metabolic breakdown pathway of norepinephrine. Research indicates that π ADH exhibits significantly higher catalytic efficiency for this reduction compared to class I ADH isozymes. [, ] In fact, π ADH demonstrates a 60- to 210-fold higher catalytic efficiency (kcat/Km) for the reduction of this compound compared to class I ADH isozymes. [] This suggests a specific role for π ADH in regulating norepinephrine levels within the body. You can find more details about this in the papers published on Semantic Scholar: and .

Q2: How does the interaction of this compound with π ADH differ from its interaction with class I ADH?

A2: While both class I and class II ADH can catalyze the reduction of this compound to DHPG, π ADH demonstrates a significantly stronger preference for this reaction. [] Furthermore, π ADH appears to catalyze this reaction almost unidirectionally, meaning it primarily favors the formation of DHPG and does not readily oxidize DHPG back to this compound. [] This unidirectional activity of π ADH further distinguishes it from class I ADH and highlights its specific role in norepinephrine degradation.

Q3: What is the physiological significance of π ADH's preference for this compound reduction?

A3: The high catalytic efficiency and essentially unidirectional activity of π ADH toward this compound reduction suggest a crucial role in regulating circulating levels of epinephrine and norepinephrine. [] By efficiently converting this compound to DHPG, π ADH contributes to the degradation pathway of these important neurotransmitters. This highlights the enzyme's potential as a target for research related to norepinephrine-related disorders.

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